Cas no 888410-82-0 (3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide)

3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide
- AB00673944-01
- F1300-0406
- 3,5-dichloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide
- 888410-82-0
- AKOS024605011
- 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
- Benzamide, 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-
-
- Inchi: 1S/C18H12Cl2N2O3S/c19-12-5-11(6-13(20)8-12)17(23)22-18-21-14(9-26-18)10-1-2-15-16(7-10)25-4-3-24-15/h1-2,5-9H,3-4H2,(H,21,22,23)
- InChI Key: IIVGCSVRTOLDCH-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C3OCCOC3=C2)=CS1)(=O)C1=CC(Cl)=CC(Cl)=C1
Computed Properties
- Exact Mass: 405.9945688g/mol
- Monoisotopic Mass: 405.9945688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 88.7Ų
Experimental Properties
- Density: 1.513±0.06 g/cm3(Predicted)
- pka: 6.31±0.50(Predicted)
3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1300-0406-1mg |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
888410-82-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1300-0406-20μmol |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
888410-82-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1300-0406-2mg |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
888410-82-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1300-0406-5mg |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
888410-82-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1300-0406-5μmol |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
888410-82-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1300-0406-25mg |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
888410-82-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1300-0406-10μmol |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
888410-82-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1300-0406-40mg |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
888410-82-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1300-0406-4mg |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
888410-82-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1300-0406-10mg |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
888410-82-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide Related Literature
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide
Introduction to 3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 888410-82-0)
3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide is a compounds that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This heterocyclic compound belongs to a class of molecules that often exhibit promising properties in the development of new therapeutic agents. The CAS number 888410-82-0 uniquely identifies this substance, facilitating its recognition and study in scientific literature and industrial applications.
The molecular structure of 3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide is characterized by the presence of several key functional groups. The dichloro substituents at the 3 and 5 positions of the benzamide ring contribute to its reactivity and influence its interactions with biological targets. Additionally, the benzodioxin moiety (also known as 2,3-dihydroxybenzo[b][1,4]dioxin) introduces a hydroxyl group at the 6-position, which can participate in hydrogen bonding and other forms of molecular recognition. The thiazole ring further enhances the complexity of the molecule, providing a scaffold that can interact with various biological pathways.
Recent advancements in pharmaceutical chemistry have highlighted the importance of multi-target directed drugs, which are designed to interact with multiple biological receptors or enzymes simultaneously. This approach can lead to more effective therapeutic outcomes by addressing multiple aspects of a disease process. In this context, 3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide has been investigated for its potential as a pharmacological agent due to its ability to modulate several key signaling pathways.
One of the most intriguing aspects of this compound is its structural similarity to known bioactive molecules. For instance, the benzodioxin scaffold is found in several naturally occurring compounds that have demonstrated significant biological activity. These include certain antimicrobial and antiviral agents that have been used in traditional medicine for centuries. By incorporating this motif into a novel molecule like 3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide, researchers aim to leverage these known bioactivities while introducing new structural features that may enhance efficacy or reduce side effects.
The synthesis of this compound involves a series of well-established organic reactions that are commonly employed in pharmaceutical research. The key steps include chlorination at specific positions on the benzamide ring and subsequent functionalization with the benzodioxin and thiazole moieties. These reactions require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to monitor the progress of these reactions and confirm the identity of the final product.
In vitro studies have begun to reveal the potential biological activities of 3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide. Initial experiments suggest that it may exhibit properties such as anti-inflammatory, antioxidant, and even anticancer effects. These findings are particularly exciting given the growing interest in developing treatments for chronic diseases that involve complex inflammatory responses or oxidative stress. The compound's ability to interact with multiple targets makes it an attractive candidate for further investigation in these areas.
The development of new pharmaceuticals is often hampered by challenges such as poor solubility or low bioavailability. However,drug formulation strategies are being employed to overcome these issues. For example,prodrug approaches involve converting the active compound into a more soluble form that can be easily absorbed by the body before being converted back into its active form inside target cells. Additionally,nanotechnology-based delivery systems are being explored as means to enhance the targeted delivery of therapeutic agents.
The future prospects for 3,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-ylyl)-1,3-thiazol]-2 -y ben z am ide look promising as ongoing research continues to uncover its potential applications. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into clinical reality. As our understanding of biological systems grows more sophisticated,personalized medicine approaches will increasingly guide drug development efforts.
In conclusion,this compound represents an exciting opportunity for further exploration in pharmaceutical research. Its unique structure combined with preliminary evidence suggesting multiple bioactivities positions it as a valuable candidate for developing new therapeutic agents against various diseases including inflammation-related disorders,neurodegenerative diseases, and even certain types of cancer where modulation of key signaling pathways is crucial for treatment success.
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